molecular formula C14H20N4O4 B6259088 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylic acid CAS No. 1690948-00-5

6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylic acid

Cat. No. B6259088
CAS RN: 1690948-00-5
M. Wt: 308.3
InChI Key:
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Description

The compound “6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylic acid” is a chemical compound with a complex structure . It is related to a class of compounds that are used as heterobifunctional crosslinkers in the development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a tert-butoxy carbonyl group attached to a piperazine ring, which is further attached to a pyridazine ring with a carboxylic acid group . The exact molecular structure analysis is not available in the retrieved information.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point range of 173 - 176 degrees Celsius . The molecular weight of the compound is 341.79 .

Safety and Hazards

The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylic acid' involves the protection of the piperazine nitrogen, followed by the introduction of the pyridazine ring and the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the piperazine nitrogen, which is later removed to reveal the free amine. The pyridazine ring is introduced through a cyclization reaction, and the carboxylic acid group is introduced through a carboxylation reaction.", "Starting Materials": [ "4-(tert-butoxycarbonyl)piperazine", "2,3-dichloropyridazine", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Methanol", "Chloroform", "Acetic acid", "Triethylamine", "N,N-dimethylformamide" ], "Reaction": [ "Step 1: Protection of piperazine nitrogen with Boc group using Boc anhydride and triethylamine in dichloromethane solvent.", "Step 2: Cyclization of 2,3-dichloropyridazine with protected piperazine using sodium hydride in DMF solvent to form 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylic acid intermediate.", "Step 3: Removal of Boc group using methanol and chloroform solvent mixture.", "Step 4: Carboxylation of the free amine with carbon dioxide in the presence of sodium hydride and acetic acid in DMF solvent to form the final product '6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylic acid'." ] }

CAS RN

1690948-00-5

Product Name

6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylic acid

Molecular Formula

C14H20N4O4

Molecular Weight

308.3

Purity

95

Origin of Product

United States

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